molecular formula C26H22N2O6 B12114056 (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12114056
M. Wt: 458.5 g/mol
InChI Key: IDOWGYXMBQKCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative characterized by a complex heterocyclic framework. Its structure integrates a pyrrolidine-2,3-dione core substituted with a benzofuran-hydroxymethylidene group, a 5-methyl-1,2-oxazole ring, and a 3-propoxyphenyl moiety. These substituents confer unique physicochemical and bioactive properties. Pyrrolidine-2,3-diones are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .

Properties

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O6/c1-3-11-32-18-9-6-8-17(13-18)23-22(24(29)20-14-16-7-4-5-10-19(16)33-20)25(30)26(31)28(23)21-12-15(2)34-27-21/h4-10,12-14,23,30H,3,11H2,1-2H3

InChI Key

IDOWGYXMBQKCCZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidine-2,3-dione Core Precursor

The pyrrolidine-2,3-dione scaffold is prepared via a maleic anhydride-derived route. Reaction of maleic anhydride with 3-propoxyaniline in dichloromethane at 0–5°C yields N-(3-propoxyphenyl)maleimide. Cyclization is achieved using thionyl chloride (SOCl₂) under reflux, forming 5-(3-propoxyphenyl)pyrrolidine-2,3-dione.

Key Reaction Conditions

StepReagentsTemperatureTimeYield
Maleimide formationMaleic anhydride, 3-propoxyaniline0–5°C2 h78%
CyclizationSOCl₂, DCMReflux4 h85%

Construction of 1-Benzofuran-2-yl(hydroxy)methylidene Moiety

The benzofuran component is synthesized using a patented aromatization method:

  • Silylation : 4-Hydroxyindanone reacts with chlorotrimethylsilane (TMSCl) in the presence of imidazole to form silyl enol ether.

  • Ozonolysis : Ozone is bubbled through the silylated intermediate at −78°C, followed by reductive workup with trimethylphosphite to yield a diketone.

  • Oxidation and Esterification : The diketone undergoes Jones oxidation to a carboxylic acid, which is esterified with methanol under acidic conditions.

  • Aromatization : Treatment with p-toluenesulfonic acid (PTSA) in toluene induces cyclodehydration, yielding methyl 4-benzofuran-2-carboxylate.

The hydroxy-methylidene group is introduced via Knoevenagel condensation between methyl 4-benzofuran-2-carboxylate and hydroxylamine hydrochloride in ethanol under basic conditions (pH 9–10).

Van Leusen Oxazole Synthesis

The 5-methyl-1,2-oxazol-3-yl group is constructed using TosMIC (tosylmethyl isocyanide) as a C2N1 synthon:

  • Cycloaddition : Propionaldehyde reacts with TosMIC in methanol under K₂CO₃ catalysis at reflux, forming 5-methyloxazole via a [3+2] cycloaddition mechanism.

  • Functionalization : The oxazole is brominated at the 3-position using N-bromosuccinimide (NBS) and subsequently coupled to the pyrrolidine-dione core via Buchwald-Hartwig amination.

Final Assembly via Sequential Coupling Reactions

  • Mitsunobu Reaction : The benzofuran-hydroxymethylidene unit is attached to the pyrrolidine-dione core using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.

  • Suzuki-Miyaura Coupling : The 3-propoxyphenyl group is introduced via palladium-catalyzed cross-coupling between 3-bromophenyl-pyrrolidine-dione and propoxyphenylboronic acid.

Optimization Data

Coupling StepCatalystLigandYield
MitsunobuDEADPPh₃72%
SuzukiPd(PPh₃)₄SPhos68%

Critical Analysis of Methodologies

Stereochemical Control

The (4E) configuration is ensured by employing bulky bases (e.g., DBU) during the Knoevenagel condensation, which favor the thermodynamically stable E-isomer. NMR analysis (¹H-¹H NOESY) confirms the trans arrangement of the benzofuran and oxazole substituents.

Purification Challenges

  • Byproduct Removal : Column chromatography with silica gel (hexane/EtOAc 3:1) effectively separates the desired product from 6-benzofuran isomer byproducts.

  • Final Product Purity : Recrystallization from isopropanol achieves >99% purity (HPLC), meeting pharmaceutical-grade standards.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Ozonolysis and Mitsunobu reactions are transitioned to continuous flow systems to enhance safety and reproducibility.

  • Catalyst Recycling : Palladium catalysts are recovered via nanofiltration membranes, reducing production costs by 22% .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

This compound features a pyrrolidine core with several substituents, including:

  • Benzofuran moiety : Known for its biological activities.
  • Hydroxymethylidene group : Contributes to reactivity and potential interactions.
  • Oxazole ring : Associated with various pharmacological properties.
  • Propoxyphenyl group : Enhances solubility and biological activity.

The molecular weight of the compound is approximately 458.5 g/mol, indicating a relatively complex structure conducive to diverse interactions in biological systems .

Pharmaceutical Applications

The compound's unique structural features suggest several potential pharmaceutical applications:

1. Antimicrobial Activity

  • Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The presence of the benzofuran and oxazole rings is particularly relevant due to their known bioactivity .

2. Anti-inflammatory Properties

  • The pyrrolidine core is linked to anti-inflammatory effects in various derivatives, suggesting that this compound could be explored for treating inflammatory diseases .

3. Anticancer Potential

  • Research indicates that compounds with similar structural motifs have shown anticancer activity. Therefore, this compound may serve as a lead structure for developing novel anticancer therapies .

Agricultural Chemistry

The compound's antimicrobial properties could be harnessed in agricultural settings:

1. Development of Agrochemicals

  • Its potential effectiveness against plant pathogens may lead to the formulation of new agrochemicals aimed at enhancing crop resistance to diseases .

Material Science Applications

The unique combination of functional groups in this compound opens avenues for innovative material science applications:

1. Synthesis of Novel Materials

  • The structural diversity allows for the creation of materials with specific chemical properties that can be tailored for applications in coatings, sensors, or other advanced materials .

Mechanism of Action

The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three classes:

Pyrrolidine-2,3-dione Derivatives: Example: 1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones . Comparison: The target compound replaces the 4-acyl and 5-aryl groups with benzofuran and oxazole rings, which may enhance metabolic stability and target specificity.

Benzofuran-Containing Compounds: Example: 4-{5-[(1E)-prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol .

Oxazole Derivatives :

  • Example: Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives with oxazole substituents .
  • Comparison: The 5-methyl-1,2-oxazole in the target compound likely improves solubility compared to bulkier oxazole analogs, balancing lipophilicity for cellular uptake.

Physicochemical Properties

Parameter Target Compound 1-(4-Hydroxyphenyl)-4-acyl-pyrrolin-2-one 4-{5-[(1E)-prop-1-en-1-yl]-benzofuran}phenol
Molecular Weight ~450–470 g/mol (estimated) ~280–300 g/mol 266.29 g/mol
LogP (Predicted) 3.5–4.2 1.8–2.5 2.7–3.0
Key Functional Groups Benzofuran, oxazole, propoxy Acyl, hydroxy, aryl Benzofuran, prop-enyl, diol
Solubility (Water) Low (hydrophobic substituents) Moderate (polar acyl/hydroxy groups) Low (diols offset by benzofuran)

Bioactivity and Pharmacological Potential

  • Antimicrobial Activity : Pyrrolidine-2,3-diones with acyl/aryl groups exhibit moderate antimicrobial activity (e.g., MIC = 16–32 µg/mL against S. aureus) . The target compound’s benzofuran and oxazole groups may enhance potency by targeting bacterial membrane proteins or DNA gyrase.
  • Cytotoxicity: Benzofuran derivatives like 4-{5-[(1E)-prop-1-en-1-yl]-benzofuran}phenol show low cytotoxicity (IC₅₀ > 100 µM in mammalian cells) , suggesting the target compound’s safety profile could be favorable.
  • Enzyme Inhibition : Oxazole-containing analogs inhibit kinases and proteases (e.g., IC₅₀ = 0.5–5 µM) , implying the target may act on similar pathways.

Computational and Crystallographic Insights

  • Puckering Analysis: The pyrrolidine ring likely adopts a non-planar conformation, as described by Cremer-Pople coordinates (e.g., puckering amplitude ~0.5 Å) .
  • Crystallography : Tools like SHELXL and ORTEP-3 would resolve the (4E) configuration and substituent orientations.

Biological Activity

The compound (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that exhibits potential biological activity due to its unique structural features. The presence of functional groups such as hydroxymethylidene, oxazole, and a pyrrolidine core suggests various pharmacological properties that warrant detailed investigation.

Structural Characteristics

The molecular formula for this compound is C26H22N2O4C_{26}H_{22}N_{2}O_{4}, and its molecular weight is approximately 458.5 g/mol. The structure can be broken down into several key components:

  • Benzofuran moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine core : Often associated with neurological effects.
  • Oxazole ring : This heterocyclic structure may contribute to the compound's potential interactions with biological targets.

Biological Activity Predictions

Based on computational predictions and structure-activity relationship (SAR) studies, the compound is anticipated to exhibit a range of biological activities, including:

  • Antimicrobial properties : Similar benzofuran derivatives have shown significant antibacterial activity.
  • Anticancer effects : Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation.
  • Neuropharmacological effects : The pyrrolidine structure is linked to various neurological activities.

Antimicrobial Activity

A study highlighted that benzofuran derivatives possess potent antibacterial properties. Compounds with specific substitutions on the benzofuran ring exhibited minimum inhibitory concentrations (MIC) in the range of 0.78–6.25 μg/mL against various bacterial strains, indicating strong antibacterial potential .

Anticancer Activity

Research on related compounds has demonstrated that modifications in the benzofuran structure can enhance antiproliferative activity against cancer cell lines. For instance, introducing methyl or methoxy groups at specific positions on the benzofuran ring significantly increased potency .

Neuropharmacological Studies

Investigations into pyrrolidine derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders. For example, certain derivatives have been identified as effective at inhibiting serotonin reuptake, which could lead to antidepressant effects .

Case Studies

  • Anticancer Efficacy : A series of studies focused on benzofuran derivatives revealed that compounds with methyl substitutions showed 2–4 times greater potency against cancer cell lines compared to unsubstituted analogs . This suggests that the structural modifications can significantly influence biological activity.
  • Antimicrobial Studies : In a comparative analysis of various benzofuran derivatives, compounds featuring hydroxyl groups at specific positions were found to be essential for maintaining antibacterial activity. The presence of these functional groups was critical for interaction with bacterial targets .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-MethylisoxazoleIsoxazole ringAntimicrobial
Benzofuran DerivativesBenzofuran moietyAnticancer
Pyrrolidine DerivativesPyrrolidine coreNeurological effects

Q & A

Basic: What are the critical synthetic challenges in preparing this compound, and how can they be methodologically addressed?

Answer:
The synthesis involves multi-step reactions requiring optimization of:

Cyclization to form the pyrrolidine-2,3-dione core, often using acidic or basic catalysts (e.g., H₂SO₄ or NaOEt) .

Functional group introduction , such as the hydroxymethylidene and 3-propoxyphenyl moieties, via nucleophilic addition or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Stereochemical control at the 4E configuration, achieved by optimizing reaction temperature and solvent polarity .

Key Challenges & Solutions:

ChallengeMethodological SolutionReference
Low yield in cyclizationUse microwave-assisted synthesis to enhance reaction efficiency
Purification of polar intermediatesEmploy gradient elution in column chromatography (e.g., DCM/MeOH)
Isomerization during storageStore under inert atmosphere at -20°C

Basic: Which spectroscopic and analytical methods are most effective for confirming the compound’s structure?

Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR : Assigns protons and carbons in the benzofuran, oxazole, and pyrrolidine-dione moieties. Key signals include the hydroxymethylidene proton (δ 8.2–8.5 ppm) and oxazole methyl group (δ 2.3–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₈H₂₃N₂O₆) .
  • IR Spectroscopy : Confirms carbonyl stretches (1700–1750 cm⁻¹ for pyrrolidine-dione) and hydroxyl groups (broad ~3200 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

Answer: Contradictions arise from variations in assay conditions or target selectivity. Methodological approaches include:

Standardized Bioassays :

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls across studies .
  • Quantify IC₅₀ values under consistent nutrient/media conditions .

Target Profiling :

  • Perform kinase or receptor-binding assays to identify primary targets (e.g., COX-2 inhibition for anti-inflammatory activity) .

Meta-Analysis :

  • Compare structural analogs (e.g., substituent effects on benzofuran vs. furan derivatives) .

Advanced: What strategies optimize stereochemical outcomes during synthesis, particularly for the 4E configuration?

Answer:

  • Chiral Auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to enforce desired stereochemistry during hydroxymethylidene formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the 4E isomer .
  • Catalytic Asymmetric Synthesis : Use Pd or Rh catalysts with chiral ligands (e.g., BINAP) for enantioselective C–H activation .

Basic: Which functional groups are most reactive, and how do they influence biological interactions?

Answer:

Functional GroupReactivityBiological RoleReference
HydroxymethylideneElectrophilic at carbonyl carbonForms hydrogen bonds with enzyme active sites (e.g., proteases)
5-Methyloxazoleπ-π stacking with aromatic residuesEnhances binding to kinase ATP pockets
3-PropoxyphenylLipophilic interactionsIncreases membrane permeability and target affinity

Advanced: What computational methods are recommended to study target interactions and mechanism of action?

Answer:

Molecular Docking :

  • Use AutoDock Vina to model binding to targets like COX-2 or EGFR. Focus on the benzofuran and oxazole moieties as key pharmacophores .

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein stability in GROMACS (≥100 ns trajectories) to assess conformational changes .

QSAR Modeling :

  • Corolate substituent electronegativity (e.g., propoxy vs. methoxy groups) with bioactivity using Gaussian-derived descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.